Cas no 214360-48-2 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester derivative featuring a benzonitrile substituent, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The tetramethyl dioxaborolane moiety enhances stability, facilitating handling and storage under ambient conditions. Its electron-withdrawing nitrile group improves reactivity in aryl-aryl bond formations, making it valuable in pharmaceutical and agrochemical synthesis. The compound exhibits high purity and consistent performance, ensuring reliable yields in palladium-catalyzed transformations. Its crystalline solid form allows for precise weighing and solubility in common organic solvents, streamlining reaction setup. This reagent is particularly useful in constructing complex biaryl structures, contributing to advancements in medicinal chemistry and material science.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile structure
214360-48-2 structure
Product Name:2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS No:214360-48-2
MF:C13H16BNO2
MW:229.082643508911
MDL:MFCD04038747
CID:92433
PubChem ID:3570229
Update Time:2025-05-20

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • 2-Cyanophenylboronic acid pinacol ester
    • 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
    • 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Cyanophenylboronic Acid
    • Benzonitrile,2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
    • 1,1,2,2-Tetramethyldimethylene (2-cyanophenyl)boronate
    • 2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
    • 2-Cyanophenylboronic acid, pinacol ester
    • 2-CYANOBENZENEBORONIC ACID PINACOL ESTER
    • Benzonitrile, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
    • PubChem7921
    • KSC925C3P
    • SKQNWSBNAIOCOC-UHFFFAOYSA-N
    • ZXBA000171
    • BCP10609
    • OR2110
    • STL557431
    • 2-Cyanophenylboronic acid pinacol ester, 97%
    • C2621
    • AKOS004115186
    • 2-Cyanophenylboronicacid,pinacolester
    • DTXSID40393746
    • 2-Cyanobenzeneboronic acid, pinacol ester
    • SCHEMBL520252
    • EN300-1706435
    • MFCD04038747
    • AS-2723
    • AM62757
    • AB17166
    • SY023526
    • 2-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile
    • 214360-48-2
    • CS-W000901
    • A815360
    • J-509229
    • (2-CYANOPHENYL)BORONIC ACID PINACOL ESTER
    • 2-(4,4,5,5-tetramethyl[1,3,2]-dioxaborolan-2-yl)benzonitrile
    • FT-0647958
    • 2-Cyanophenylboronic acid pinacol ester
    • BBL103621
    • MDL: MFCD04038747
    • Inchi: 1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3
    • InChI Key: SKQNWSBNAIOCOC-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC=CC=2C#N)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 229.12700
  • Monoisotopic Mass: 229.1274089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 42.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 85-90 °C
  • Boiling Point: 357.1℃ at 760 mmHg
  • Flash Point: 169.8℃
  • PSA: 42.25000
  • LogP: 1.85748
  • Solubility: Not determined

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Security Information

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Pricemore >>

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:214360-48-2)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Quantity:100g
Purity:99%
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(CAS:214360-48-2)2-氰基苯硼酸频那醇酯
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Purity:99%
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Additional information on 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 214360-48-2)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a significant compound in the realm of organic synthesis and pharmaceutical research, characterized by its unique structural and functional attributes. This boronic acid derivative, identified by the chemical identifier CAS No. 214360-48-2, has garnered considerable attention due to its utility in cross-coupling reactions and its potential applications in drug development. The compound’s structure incorporates a benzonitrile moiety linked to a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct reactivity and stability suitable for various synthetic pathways.

The benzonitrile moiety is a well-known pharmacophore in medicinal chemistry, often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets. Its electron-withdrawing nature enhances the compound’s solubility and bioavailability, making it a valuable component in drug design. In contrast, the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group serves as an effective boronic acid equivalent for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in constructing complex organic molecules and has been extensively employed in the synthesis of biaryl compounds.

Recent advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives like CAS No. 214360-48-2 in pharmaceutical synthesis. The introduction of palladium-catalyzed cross-coupling reactions has revolutionized the way complex molecular architectures are assembled. The high regioselectivity and efficiency of these reactions make 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile an indispensable tool for medicinal chemists seeking to develop novel therapeutics.

One of the most compelling applications of this compound is in the synthesis of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, kinases and proteases are key players in various diseases such as cancer and inflammatory disorders. The ability to precisely modify the structure of these enzymes using cross-coupling reactions facilitated by CAS No. 214360-48-2 allows for the development of highly specific inhibitors with improved pharmacokinetic profiles.

The stability imparted by the 4,4,5,5-Tetramethyl group ensures that the boronic acid derivative remains viable under various reaction conditions without degradation. This characteristic is particularly advantageous when scaling up synthetic procedures from laboratory-scale to industrial production. Moreover, the nitrile group enhances the compound’s ability to participate in further transformations such as nucleophilic addition reactions or hydrogenation processes.

In recent years, there has been a surge in research focused on developing more efficient and sustainable synthetic routes for pharmaceutical intermediates. The use of transition metal catalysts like palladium has been optimized to minimize side reactions and maximize yields. CAS No. 214360-48-2, with its compatibility with these catalysts systems, plays a crucial role in enabling greener synthetic strategies that align with global sustainability goals.

The versatility of benzonitrile derivatives extends beyond their utility as intermediates; they also serve as building blocks for more complex heterocyclic systems. Researchers have leveraged this property to develop novel scaffolds with enhanced biological activity. For example, 2-(4,4,5 ,5-Tetramethyl -1 ,3 , 2 -dioxaborolan - 2 - yl )benzonitrile has been utilized to synthesize substituted pyridines and pyrimidines that exhibit potent activity against bacterial resistance mechanisms.

The integration of computational chemistry and artificial intelligence (AI) into drug discovery workflows has further amplified the significance of boronic acid derivatives like CAS No. 214360 -48 - 2 . AI-driven platforms can predict optimal reaction conditions and identify promising analogs based on large datasets containing structural and activity information . This synergy between experimental chemistry and computational methods accelerates the identification of lead compounds for further optimization .

Looking ahead, 4 , 4 , 5 , 5 -Tetramethyl -1 ,3 , 2 -dioxaborolan - 2 - yl benzonitrile is poised to remain at forefront of pharmaceutical innovation . As our understanding of disease mechanisms deepens , so too will our ability to design molecules that modulate these processes effectively . The continued exploration of its synthetic applications will undoubtedly yield new insights into how we can combat some of society’s most pressing health challenges .

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214360-48-2)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
A815360
Purity:99%
Quantity:100g
Price ($):197.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:214360-48-2)2-氰基苯硼酸频那醇酯
LE5448833
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email